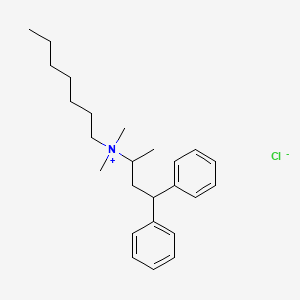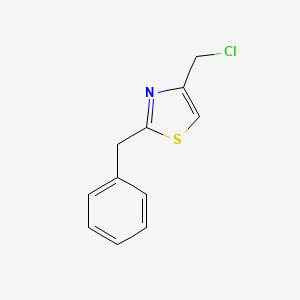
Rosmarinic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosmarinic Acid Methyl Ester is a natural product found in Isodon inflexus, Isodon oresbius, and other organisms with data available.
Scientific Research Applications
Antioxidant and Antimelanogenic Properties
Rosmarinic acid methyl ester (RAME), isolated from Origanum vulgare, exhibits potent antioxidant activities. Studies have shown its ability to scavenge radicals, reduce lipid peroxidation, and inhibit melanin production in cells, suggesting potential applications in food additives and skin pigmentation control (Ding et al., 2010).
Pharmacological Activities
RAME has demonstrated various biological and pharmacological activities, making it significant in pharmaceutical and clinical aspects. These activities include antioxidant, anti-inflammatory, antibacterial, and antiviral properties, contributing to its application in different therapeutic and clinical contexts (Amoah et al., 2016).
Vascular Function and Hypertension
Ethyl rosmarinate, a derivative of rosmarinic acid, has shown potential as a therapeutic agent for hypertension. It can improve vascular function and increase endothelial nitric oxide synthase expression, similar to some hypertension drugs (Pantan et al., 2019).
Anti-Tumor Effects
RAME has been found to inhibit ovarian cancer cell migration and reverse cisplatin resistance by targeting transcription factors involved in tumorigenesis, suggesting a role in cancer treatment (Lim et al., 2020).
Radiosensitizing Effect in Melanoma
In studies involving melanoma cells, rosmarinic acid has demonstrated a radiosensitizing effect, indicating potential in enhancing radiotherapy's effectiveness against cancer (Alcaraz et al., 2014).
HIV-1 Integrase Inhibition
Research has shown that RAME can inhibit HIV-1 integrase, an enzyme vital for viral replication, suggesting potential applications in HIV treatment (Tewtrakul et al., 2003).
Bioavailability and Vascular Smooth Muscle Cell Proliferation
Modifications such as short-chain esterification of rosmarinic acid have been found to increase its bioavailability and potency in inhibiting vascular smooth muscle cell proliferation, highlighting potential in cardiovascular disease management (Blažević et al., 2021).
Anti-Inflammatory Effects
RAME isolated from Perilla frutescens has demonstrated significant anti-inflammatory effects, suppressing nitric oxide production and pro-inflammatory cytokines in cell studies, indicating potential for treating inflammatory conditions (So et al., 2016).
properties
Molecular Formula |
C19H18O8 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoate |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/t17-/m1/s1 |
InChI Key |
XHALVRQBZGZHFE-QGZVFWFLSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
synonyms |
3'-O-(8''-Z-methylcaffeoyl)-rosmarinic acid methyl ester Clerodendranoic acid rosmarinic acid methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)
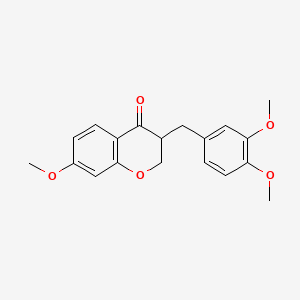
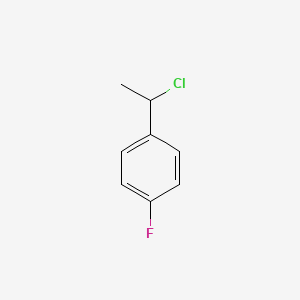

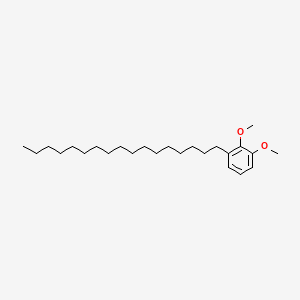
![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)
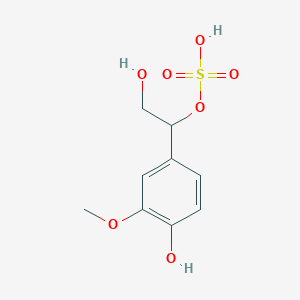



![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)
